6-(2,6-Dimethoxyphenyl)-2-naphthol

17β-HSD1 inhibition Structure-activity relationship Pharmacophore modeling

6-(2,6-Dimethoxyphenyl)-2-naphthol (CAS 623146-10-1, C18H16O3, MW 280.3) is a synthetic 6-aryl-substituted 2-naphthol derivative within the (hydroxyphenyl)naphthol class of nonsteroidal 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors. Unlike the canonical 6-(3′-hydroxyphenyl)-2-naphthol scaffold, this compound carries a 2,6-dimethoxyphenyl substituent at the 6-position, replacing the hydrogen-bond-donating phenol with a sterically distinct dimethoxy motif.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
Cat. No. B13889621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dimethoxyphenyl)-2-naphthol
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)O
InChIInChI=1S/C18H16O3/c1-20-16-4-3-5-17(21-2)18(16)14-7-6-13-11-15(19)9-8-12(13)10-14/h3-11,19H,1-2H3
InChIKeyROLOAPSZJWBLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethoxyphenyl)-2-naphthol: A Structurally Distinct 6-Aryl-2-naphthol for Targeted Inhibitor Development


6-(2,6-Dimethoxyphenyl)-2-naphthol (CAS 623146-10-1, C18H16O3, MW 280.3) is a synthetic 6-aryl-substituted 2-naphthol derivative within the (hydroxyphenyl)naphthol class of nonsteroidal 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors [1]. Unlike the canonical 6-(3′-hydroxyphenyl)-2-naphthol scaffold, this compound carries a 2,6-dimethoxyphenyl substituent at the 6-position, replacing the hydrogen-bond-donating phenol with a sterically distinct dimethoxy motif. This structural departure removes one hydrogen-bond donor while introducing two methyl ether groups, directly impacting lipophilicity, metabolic stability, and target engagement profile relative to the prototypical 6-(3′-hydroxyphenyl)-2-naphthol series [1]. Patent disclosures indicate pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting applications in anti-cancer and dermatological research [2].

Why 6-(2,6-Dimethoxyphenyl)-2-naphthol Cannot Be Replaced by Generic 6-Aryl-2-naphthol Analogs


Within the 6-aryl-2-naphthol class, the identity, position, and electronic nature of the substituent on the 6-phenyl ring are the primary determinants of 17β-HSD1 inhibitory potency and selectivity over 17β-HSD2 and estrogen receptors [1]. The prototypical 6-(3′-hydroxyphenyl)-2-naphthol scaffold achieves potency through a hydrogen-bond-donating 3′-OH that mimics the steroidal A-ring phenol. Substituting this with a 2,6-dimethoxyphenyl group replaces the H-bond donor with two H-bond acceptors and adds steric bulk at the ortho positions, fundamentally altering the pharmacophore. This substitution is predicted to reduce 17β-HSD1 affinity—a trend consistent with the SAR observation that ‘substitution at the phenyl ring decreased activity’ [1]—while potentially conferring orthogonal differentiation-inducing activity not observed with the 3′-hydroxy analog [2]. Consequently, simple interchange with 6-(3-hydroxyphenyl)-2-naphthol or 6-phenyl-2-naphthol would yield entirely different pharmacological profiles, making this compound uniquely suited for proliferation-arrest/differentiation studies rather than canonical 17β-HSD1 inhibition.

Quantitative Differentiation Evidence for 6-(2,6-Dimethoxyphenyl)-2-naphthol vs. Closest 6-Aryl-2-naphthol Analogs


Structural Pharmacophore Divergence: 2,6-Dimethoxy vs. 3′-Hydroxy Phenyl Substitution at the 6-Position

The target compound replaces the 3′-OH hydrogen-bond donor of the canonical 6-(3′-hydroxyphenyl)-2-naphthol scaffold (Compound 1, IC50 ≈ 100–150 nM class baseline for 17β-HSD1) with a 2,6-dimethoxy motif that introduces two H-bond acceptors and ortho steric bulk. The SAR study of 37 substituted 6-phenyl-2-naphthols established that ‘substitution at the phenyl ring decreased activity’ compared to unsubstituted 6-phenyl [1]. The 2,6-dimethoxy substitution therefore represents a deliberate potency-reducing modification that likely shifts the compound below the typical class IC50 range (8–143 nM) for 17β-HSD1, while adding a unique differentiation-inducing phenotype [2]. No direct 17β-HSD1 IC50 for this specific compound has been published.

17β-HSD1 inhibition Structure-activity relationship Pharmacophore modeling

Cellular Differentiation Activity: Proliferation Arrest and Monocyte Differentiation Induction

According to patent disclosures, 6-(2,6-Dimethoxyphenyl)-2-naphthol exhibits ‘pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis’ [1]. This differentiation-inducing phenotype is not reported for the 6-(3′-hydroxyphenyl)-2-naphthol series (J. Med. Chem. 2008), which were evaluated solely for 17β-HSD1 inhibition and estrogen receptor selectivity [2]. The differentiation activity represents a distinct and orthogonal biological readout that cannot be inferred from or substituted by the 17β-HSD1 inhibitory activity of the hydroxy analogs. No quantitative IC50, GI50, or differentiation index values are provided in the available patent abstract; cell line identity and assay conditions are not specified in the accessible data fragment.

Anticancer differentiation therapy Leukemia cell differentiation Psoriasis treatment

Lipophilicity and H-Bond Donor/Acceptor Profile Divergence vs. 6-(3-Hydroxyphenyl)-2-naphthol

Replacement of the 3′-OH group (H-bond donor count = 2 for 6-(3-hydroxyphenyl)-2-naphthol) with 2,6-dimethoxy substituents (H-bond donor count = 1 for the target compound) reduces the total H-bond donor number from 2 to 1 while increasing H-bond acceptor count from 2 to 4. Computed physicochemical properties for the target compound (clogP ≈ 3.4, PSA ≈ 48 Ų) versus 6-(3-hydroxyphenyl)-2-naphthol (clogP ≈ 2.8, PSA ≈ 40 Ų, estimated) indicate a lipophilicity increase of approximately 0.6 log units [1]. Although these are computed rather than experimentally measured values for this specific compound, the trend direction is consistent with established SAR for methoxy vs. hydroxy substitution [2]. The reduced HBD count and increased lipophilicity predict improved passive membrane permeability, potentially benefiting cellular assays.

Physicochemical property profiling Drug-likeness Permeability prediction

Synthetic Accessibility via Direct Condensation: Differentiated Procurement Value vs. Multi-Step 1-Substituted Analogs

The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthol proceeds via a one-step condensation between commercially available 2-naphthol and 2,6-dimethoxybenzaldehyde under basic conditions (NaOH or K₂CO₃) . This contrasts with the most potent 1-substituted 6-phenyl-2-naphthol analogs (e.g., 6-(3-hydroxyphenyl)-1-phenyl-2-naphthol, Compound 32, IC50 = 20 nM), which require multi-step synthetic sequences including Suzuki coupling or directed ortho-metalation at the 1-position of the naphthalene ring [1]. For researchers procuring a building block for further derivatization, the synthetic simplicity and unsubstituted 1-position of the target compound offer a clear advantage: the 1-position remains available for subsequent functionalization (halogenation, formylation, coupling) without requiring protecting-group strategies.

Chemical procurement Synthesis efficiency Building block utility

Optimal Application Scenarios for 6-(2,6-Dimethoxyphenyl)-2-naphthol Based on Differentiated Evidence


Screening for Small-Molecule Inducers of Monocyte Differentiation in Leukemia or Psoriasis Models

The patent-reported activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1] positions this compound as a screening hit for differentiation therapy programs in acute myeloid leukemia (AML) or psoriasis. Unlike the 6-(3′-hydroxyphenyl)-2-naphthol series, which was developed solely as 17β-HSD1 inhibitors [2], this dimethoxy analog provides a distinct phenotype for target identification and mechanism-of-action studies in hematological and dermatological differentiation research.

Combinatorial Chemistry Scaffold for 1-Position Derivatization of 6-Aryl-2-naphthols

The unsubstituted 1-position of the naphthalene ring, combined with the straightforward one-step synthesis from 2-naphthol and 2,6-dimethoxybenzaldehyde [1], makes this compound an ideal starting scaffold for parallel library synthesis. Researchers can introduce diverse substituents at the 1-position (halogens, aldehydes, boronic esters for cross-coupling) while retaining the 6-(2,6-dimethoxyphenyl) pharmacophore, enabling rapid SAR exploration without the synthetic burden required for 1-substituted analogs such as 6-(3-hydroxyphenyl)-1-phenyl-2-naphthol (Compound 32) [2].

Control Compound for Profiling 17β-HSD1 Selectivity vs. Off-Target Differentiation Activity

Given the predicted weaker 17β-HSD1 inhibition (due to phenyl ring substitution) and the orthogonal differentiation-inducing phenotype [1][2], this compound can serve as a selectivity control in 17β-HSD1 inhibitor programs. When a screening hit from a 6-aryl-2-naphthol library shows both 17β-HSD1 inhibition and differentiation activity, testing 6-(2,6-Dimethoxyphenyl)-2-naphthol can help deconvolute whether the differentiation effect is target-mediated or an off-target consequence of the dimethoxy substitution pattern.

Physicochemical Property Benchmarking for Methoxy-Substituted Aryl-Naphthol Hybrids

The computed physicochemical profile (HBD = 1, HBA = 4, clogP ≈ 3.4, PSA ≈ 48 Ų) [1] provides a reference point for medicinal chemistry programs evaluating the impact of methoxy substitution on permeability and solubility within the 6-aryl-2-naphthol series. This compound can serve as a permeability benchmark when compared against the more polar 3′-hydroxy analog, enabling data-driven decisions about substituent selection for in vivo studies.

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